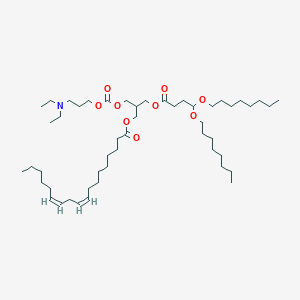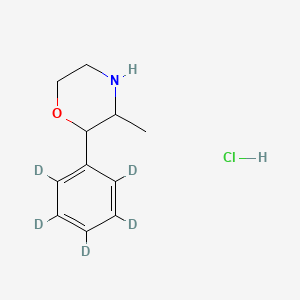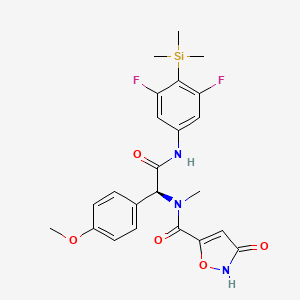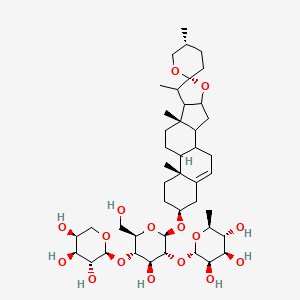
Br-PEG4-methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Br-PEG4-methyl acetate: is a compound that belongs to the class of polyethylene glycol (PEG)-based PROTAC linkers. It is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific target proteins by exploiting the ubiquitin-proteasome system .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Br-PEG4-methyl acetate involves the reaction of polyethylene glycol (PEG) with methyl acetate and a brominating agent. The reaction typically occurs under controlled conditions to ensure the correct attachment of the bromine atom to the PEG chain. The reaction conditions often include the use of a solvent, such as dichloromethane, and a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction is carefully monitored to maintain the desired reaction conditions and to minimize impurities .
化学反応の分析
Types of Reactions: Br-PEG4-methyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups, such as amines or thiols, to create different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions typically occur under mild conditions with the use of a base to facilitate the substitution.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce amine-PEG derivatives, while oxidation reactions can produce oxidized PEG derivatives .
科学的研究の応用
Chemistry: Br-PEG4-methyl acetate is used in the synthesis of PROTACs, which are valuable tools in chemical biology for studying protein function and for developing targeted therapies .
Biology: In biological research, this compound is used to create PROTACs that can selectively degrade target proteins, providing insights into protein function and regulation .
Medicine: PROTACs synthesized using this compound have potential therapeutic applications, particularly in the development of targeted cancer therapies. By selectively degrading oncogenic proteins, these PROTACs can inhibit cancer cell growth and proliferation .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its role in the synthesis of PROTACs makes it a valuable compound for drug discovery and development .
作用機序
Br-PEG4-methyl acetate functions as a linker in PROTACs, connecting two different ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .
類似化合物との比較
Br-PEG3-methyl acetate: Similar to Br-PEG4-methyl acetate but with a shorter PEG chain.
Br-PEG5-methyl acetate: Similar to this compound but with a longer PEG chain.
Uniqueness: this compound is unique due to its specific PEG chain length, which provides an optimal balance between solubility and linker flexibility. This makes it particularly suitable for the synthesis of PROTACs with specific target proteins .
特性
分子式 |
C11H21BrO6 |
|---|---|
分子量 |
329.18 g/mol |
IUPAC名 |
methyl 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C11H21BrO6/c1-14-11(13)10-18-9-8-17-7-6-16-5-4-15-3-2-12/h2-10H2,1H3 |
InChIキー |
HWNBXYOTWICDGW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)COCCOCCOCCOCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3P)-N-[(1S)-3-amino-1-(3-chloro-4-fluorophenyl)-3-oxopropyl]-3-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B11935679.png)
![(18R,24S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B11935680.png)
![2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 3-(4-methylpiperazin-1-yl)propanoate](/img/structure/B11935690.png)


![5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-1H-indole-2-carboxamide](/img/structure/B11935721.png)
![(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide](/img/structure/B11935727.png)



![2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B11935746.png)

![Methyl (4S,5Z,6S)-5-ethylidene-4-(2-oxo-2-{[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-YL]methoxy}ethyl)-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-4,6-dihydropyran-3-carboxylate](/img/structure/B11935758.png)

